N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a (2-ethylpiperidin-1-yl)sulfonyl group and linked to a 1,3-dioxo-isoindole moiety at the 5-position. The isoindole-dione scaffold is a common structural motif in bioactive molecules, particularly in matrix metalloproteinase (MMP) inhibitors, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-16-5-3-4-12-25(16)31(29,30)17-9-6-14(7-10-17)20(26)23-15-8-11-18-19(13-15)22(28)24-21(18)27/h6-11,13,16H,2-5,12H2,1H3,(H,23,26)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZQHICLLYGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This involves the cyclization of an appropriate precursor to form the isoindoline ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Piperidine Ring: The piperidine ring is attached via nucleophilic substitution reactions, using suitable piperidine derivatives.
Final Coupling: The final step involves coupling the benzamide core with the previously synthesized intermediates under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Core Isoindole-Dione Derivatives
Several analogs share the N-(isoindol-5-yl)benzamide backbone but differ in substituents:
- N-(2-Benzyl-1,3-dioxo-isoindol-5-yl) derivatives (e.g., 13g–13l): These compounds feature a benzyl or fluorophenylmethyl group on the isoindole nitrogen, which enhances steric bulk and may modulate binding to MMPs .
- 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-(2-methyl-isoindol-5-yl)benzamide : This analog substitutes the isoindole nitrogen with a methyl group and uses a morpholine sulfonamide group, which may enhance solubility due to morpholine’s polarity .
Sulfonamide Substituent Variations
The sulfonamide group’s structure critically impacts activity:
Functional Group Modifications
- Hydroxyalkoxy chains (e.g., 13h with 8-hydroxyoctyloxy): These substituents improve solubility and MMP-7/-13 inhibitory activity, with longer chains (C8–C10) showing higher yields (59% for 13h) . The target compound’s 2-ethylpiperidin group may prioritize target affinity over solubility.
- Carboxylic acid derivatives (e.g., 14k–14l): Introduction of acidic groups (e.g., propanoic acid) enhances polarity and may influence pharmacokinetics .
Analytical Data
MMP Inhibition
Compounds like 13g–13l and 14k–14l were designed as non-hydroxamate MMP-7/-13 inhibitors. The isoindole-dione core chelates catalytic zinc, while sulfonamide groups enhance selectivity . The target compound’s 2-ethylpiperidin sulfonamide may improve blood-brain barrier penetration compared to polar analogs.
Pharmacokinetic Properties
- Metabolic stability : Absence of ester or hydroxyl groups (cf. 13h–13l) may reduce susceptibility to hydrolysis .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique isoindole structure combined with a sulfonamide moiety. The presence of the dioxo group enhances its reactivity, while the piperidine derivative contributes to its pharmacological profile.
Molecular Formula : C20H24N4O4S
Molecular Weight : 416.49 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Isoindole Core : This involves cyclization reactions using appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reactions with sulfonyl chlorides or similar reagents.
- Final Coupling : The final product is obtained by coupling the isoindole derivative with the piperidine sulfonamide.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For example, derivatives of isoindole have demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it possesses moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range between 62.5 µg/mL to 1250 µg/mL.
Neuroprotective Effects
Recent investigations have indicated potential neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| N-(1,3-dioxo... | Anticancer | 62.5 - 1250 | Effective against various cancer cell lines |
| N-(1,3-dioxo... | Antibacterial | 1250 | Moderate activity against S. aureus |
| N-(1,3-dioxo... | Neuroprotective | N/A | Reduces oxidative stress in neuronal cells |
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models.
- Antimicrobial Evaluation : Research conducted on various isoindole derivatives indicated their effectiveness against resistant strains of bacteria, suggesting a promising avenue for new antibiotic development.
- Neuroprotection : Experimental models have shown that compounds with similar structures exhibit protective effects against neurodegenerative diseases by inhibiting apoptosis and promoting cell survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
